molecular formula C30H34N8S2 B11653962 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11653962
M. Wt: 570.8 g/mol
InChI Key: OTSTWSJCCLACGB-UHFFFAOYSA-N
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Description

6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzothiazole moiety linked to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with appropriate aldehydes or ketones to form the benzothiazole moiety . This intermediate is then reacted with triazine derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the core structure .

Scientific Research Applications

6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine
  • 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones

Uniqueness

What sets 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine apart is its unique combination of the benzothiazole and triazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H34N8S2

Molecular Weight

570.8 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C30H34N8S2/c1-5-37(6-2)23-17-13-21(14-18-23)31-27-34-28(32-22-15-19-24(20-16-22)38(7-3)8-4)36-29(35-27)40-30-33-25-11-9-10-12-26(25)39-30/h9-20H,5-8H2,1-4H3,(H2,31,32,34,35,36)

InChI Key

OTSTWSJCCLACGB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC=C(C=C5)N(CC)CC

Origin of Product

United States

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